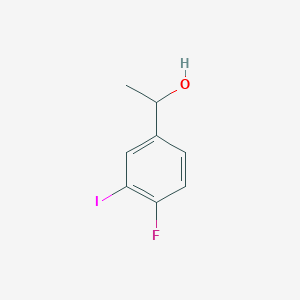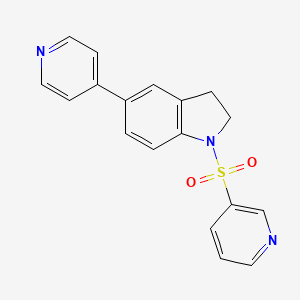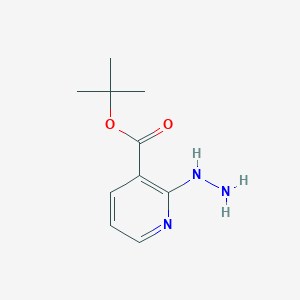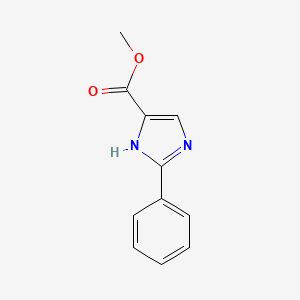
1-(4-Fluoro-3-iodophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-iodophenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine and iodine atom attached to a phenyl ring, along with an ethan-1-ol group
Mechanism of Action
Target of Action
The primary targets of 1-(4-Fluoro-3-iodophenyl)ethan-1-ol are ALK and ROS1 , two enzymes that play a significant role in the development of cancer .
Mode of Action
The compound interacts with its targets, ALK and ROS1, by inhibiting their activity. This inhibition disrupts the normal function of these enzymes, leading to changes in the cellular processes they regulate . The exact nature of these interactions and changes is currently under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by ALK and ROS1. These pathways are involved in cell growth and proliferation, and their disruption can lead to the death of cancer cells . The downstream effects of this disruption are complex and depend on the specific type of cancer and the individual patient’s genetic makeup.
Pharmacokinetics
As an intermediate of lorlatinib, which is orally administered , it can be inferred that it has good oral bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are the inhibition of ALK and ROS1 activity and the disruption of the biochemical pathways they regulate. This leads to the death of cancer cells and the potential shrinkage of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-iodobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride (NaBH4) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products:
Oxidation: 1-(4-Fluoro-3-iodophenyl)ethanone.
Reduction: 1-(4-Fluoro-3-iodophenyl)ethane.
Substitution: 1-(4-Fluoro-3-azidophenyl)ethan-1-ol.
Scientific Research Applications
1-(4-Fluoro-3-iodophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(4-Fluoro-3-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of iodine.
1-(4-Fluoro-3-bromophenyl)ethan-1-ol: Contains a bromine atom instead of iodine.
1-(4-Fluoro-3-iodophenyl)propan-1-ol: Similar structure with an additional carbon in the alkyl chain.
Uniqueness: 1-(4-Fluoro-3-iodophenyl)ethan-1-ol is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances the compound’s ability to participate in substitution reactions and form strong interactions with molecular targets .
Properties
IUPAC Name |
1-(4-fluoro-3-iodophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVURDMNXKRARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483063.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2483066.png)
![N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2483067.png)
![5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2483069.png)
![4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2483070.png)

![{1-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B2483073.png)

![2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483079.png)
![(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2483081.png)



